molecular formula C17H14ClFN4O B7548385 N-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-fluorobenzamide

N-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-fluorobenzamide

Cat. No.: B7548385
M. Wt: 344.8 g/mol
InChI Key: DVRNVOULUAFVIZ-UHFFFAOYSA-N
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Description

N-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-fluorobenzamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-fluorobenzamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors. For example, 4-chlorophenylhydrazine can be reacted with ethyl acetoacetate under acidic conditions to form the triazole ring.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction. This can be achieved by reacting the triazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Fluorobenzamide Moiety: The final step involves the formation of the fluorobenzamide moiety. This can be done by reacting the triazole-chlorophenyl intermediate with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. Solvent extraction, crystallization, and purification techniques such as column chromatography are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring and the chlorophenyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group. Nucleophiles such as amines and thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives and quinones.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: The compound has shown potential as an antimicrobial and antifungal agent. Its triazole ring is known to inhibit the growth of certain microorganisms by interfering with their metabolic pathways.

    Medicine: Research has indicated that the compound may have anticancer properties. It has been studied for its ability to inhibit the proliferation of cancer cells by targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-fluorobenzamide involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms and cancer cells. The compound’s ability to form stable complexes with metal ions also contributes to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-chlorobenzamide
  • N-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-bromobenzamide
  • N-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-iodobenzamide

Uniqueness

N-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-fluorobenzamide is unique due to the presence of the fluorine atom in the benzamide moiety. Fluorine atoms are known to enhance the biological activity and stability of organic compounds. The compound’s unique structure allows for specific interactions with molecular targets, making it a valuable candidate for further research and development in various fields.

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4O/c18-13-6-4-11(5-7-13)16-21-15(22-23-16)8-9-20-17(24)12-2-1-3-14(19)10-12/h1-7,10H,8-9H2,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRNVOULUAFVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCCC2=NC(=NN2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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